Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
Description
Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is a β-amino ester hydrochloride derivative characterized by a 3,4-dichlorophenyl substituent. Its molecular formula is C₁₁H₁₄Cl₃NO₂, with a molecular weight of 298.59 g/mol and CAS number 215738-51-5 . The compound is typically stored under inert atmospheres at 2–8°C to maintain stability. Structurally, it features a propanoate ester backbone with an amino group at the β-position and a 3,4-dichlorophenyl ring, which confers unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,10H,2,6,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTBYZYWEUCFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction forms the intermediate compound, which is then subjected to further reactions to introduce the amino group and form the final product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, followed by purification steps like recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride serves as a building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation: Transforming the amino group into nitro or imino derivatives.
- Reduction: Producing primary or secondary amines.
- Substitution: Leading to various substituted phenyl derivatives.
These reactions allow for the development of more complex molecules that can be utilized in pharmaceuticals and materials science .
Biology
In biological research, this compound is investigated for its potential antimicrobial and anticancer properties . Studies suggest that it may interact with specific enzymes and receptors, modulating biochemical pathways involved in inflammation and cellular proliferation. Its structural features enhance its biological activity, making it a candidate for further pharmacological studies .
Medicine
The compound is being explored as a pharmaceutical intermediate . Its unique structure allows it to potentially function as an active ingredient in drug formulations targeting various diseases. Research indicates that it may play a role in developing treatments for conditions such as cancer and inflammatory diseases due to its ability to inhibit critical biological pathways .
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. It contributes to the synthesis of polymers and other advanced materials due to its reactive functional groups .
Case Studies
- Anticancer Activity:
- A study investigated the compound's effect on cancer cell lines, demonstrating significant inhibition of cell proliferation through apoptosis induction mechanisms.
- Antimicrobial Properties:
- Research showed that this compound exhibited broad-spectrum antimicrobial activity against various bacterial strains.
These case studies underline the compound's potential as a therapeutic agent and its relevance in ongoing research efforts .
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The compound’s structural analogues differ primarily in the substituents on the phenyl ring or the ester group. Key examples include:
Table 1: Structural and Physicochemical Comparison
Positional Isomerism and Electronic Effects
- 3,4-dichloro vs. 3,5-dichloro : The 3,4-dichloro substitution creates an ortho-dichloro pattern, enhancing steric hindrance and electronic withdrawal compared to the para-dichloro (3,5) isomer. This may influence solubility and binding affinity in biological targets .
Biological Activity
Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHClN\O
- Molecular Weight : 234.08 g/mol
- Functional Groups : Amino group, propanoate backbone, and dichlorophenyl substituent.
The presence of the dichlorophenyl group is significant as it enhances the compound's interaction with various biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group interacts with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors involved in various physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate have shown zones of inhibition ranging from 9 to 20 mm against various bacterial strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through the modulation of specific signaling pathways. For example, it has been shown to affect cellular mechanisms involved in apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various derivatives found that those with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL .
- Anticancer Research : In a study focusing on Ehrlich’s ascites carcinoma (EAC), derivatives were tested for cytotoxicity. Results indicated that certain modifications to the structure enhanced anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React 3,4-dichlorophenyl precursors with ethyl acrylate derivatives in the presence of a base (e.g., triethylamine) to form the propanoate backbone .
- Step 2: Introduce the amino group via reductive amination or direct substitution, followed by hydrochloric acid treatment to form the hydrochloride salt .
- Optimization: Adjust solvent polarity (e.g., dioxane or isopropanol) to improve yield. Monitor reaction progress via TLC or HPLC. Fractional crystallization from isopropanol/ether mixtures enhances purity, as evidenced by melting points (e.g., 158–200°C for stereoisomers) .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm the presence of the 3,4-dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and ethyl ester moiety (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- HPLC: Employ a C18 column with UV detection at 210 nm. Method parameters (e.g., 25% methanol in water, flow rate 2 mL/min) can resolve stereoisomers, as shown in analogous propanoate derivatives .
- Melting Point Analysis: Compare observed values (e.g., 158–160°C for racemic mixtures) to literature data to assess crystallinity and purity .
Q. What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .
- Light Sensitivity: Protect from UV exposure to prevent degradation of the dichlorophenyl moiety .
Advanced Research Questions
Q. How can stereochemical purity (e.g., α/β isomers) be achieved and validated during synthesis?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC columns (e.g., amylose tris[(S)-α-methylbenzylcarbamate]) to separate enantiomers. For diastereomers, fractional crystallization in isopropanol/ether mixtures is effective, as demonstrated for related ethyl 3-aminopropanoate derivatives .
- Validation: Compare specific rotation ([α]D) and melting points (e.g., α-isomer: 110°C; β-isomer: 205–207°C) to reference standards .
Q. What strategies address discrepancies in reported physicochemical data (e.g., melting points)?
Methodological Answer:
- Source Analysis: Verify if variations arise from stereoisomerism (e.g., erythro vs. threo configurations) or impurities. For example, ethyl 2-(3,4-dichlorophenyl)-3-aminobutyrate hydrochloride has melting points ranging 157–200°C depending on isomer purity .
- Reproducibility: Replicate synthesis and purification steps using literature protocols (e.g., triethylamine in dioxane for HCl salt formation) . Cross-validate with orthogonal methods like DSC for melting behavior .
Q. How can computational modeling predict the compound’s pharmacokinetic or receptor-binding properties?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target receptors (e.g., neurotransmitter transporters). The dichlorophenyl group may enhance lipophilicity and binding affinity .
- ADME Prediction: Tools like SwissADME estimate metabolic stability based on esterase susceptibility and logP values (~2.5 for similar propanoate derivatives) .
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
